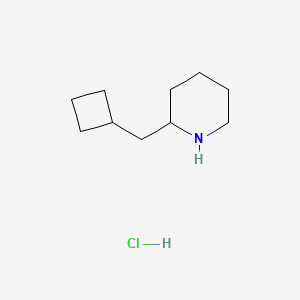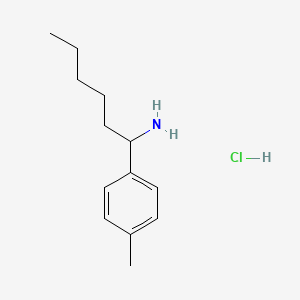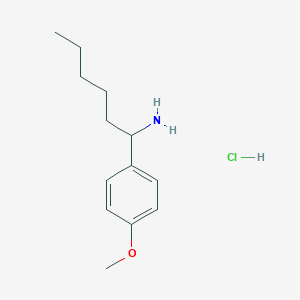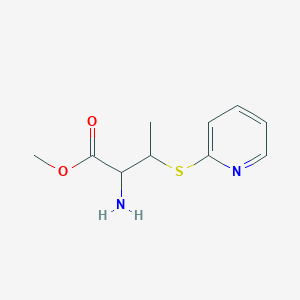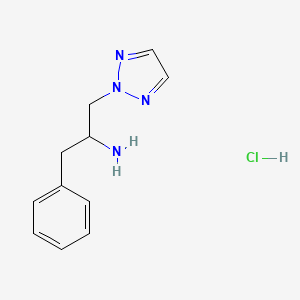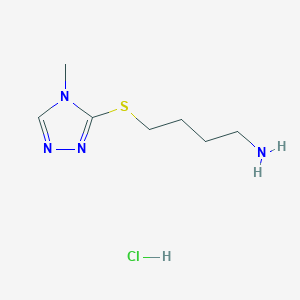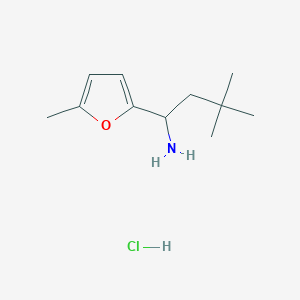
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride
Overview
Description
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride (DMFBAH) is a compound belonging to the class of organic compounds known as amines. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. DMFBAH has been studied extensively for its potential applications in medicinal chemistry, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Characterization
- Development of Synthetic Processes : The synthesis of structurally related compounds often involves intricate processes. For example, the development of a practical, efficient, and stereoselective process for the preparation of key intermediates in antibiotic production illustrates the complex synthetic pathways explored in medicinal chemistry (Fleck et al., 2003).
Antimicrobial and Antifungal Potential
- Screening for Antimicrobial Activities : Research into structurally related compounds has demonstrated potential antimicrobial activities. For instance, the synthesis and evaluation of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential highlight the ongoing efforts to discover new antimicrobial agents (Deohate & Palaspagar, 2020).
Synthesis of Derivatives and Their Applications
- Derivative Synthesis for Biological Activities : The creation of a structurally diverse library through reactions involving butan-1-amine derivatives points to the broad applicability of these compounds in generating new molecules with potential biological activities (Roman, 2013).
Molecular Structure Analysis
- Crystal Structure Determination : Studies on the crystal structures of butyrate and 1,3-dioxane derivatives provide critical insights into the molecular conformations that could influence the reactivity and interaction of similar compounds with biological targets (Jebas et al., 2013).
Exploration of Chemical Reactivity
- Investigation into Chemical Reactivity : The specificity of reactions involving cyclopentenones and secondary amines sheds light on the nuanced chemical behavior of similar structures, potentially guiding future synthetic strategies for compounds like 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride (Gimalova et al., 2008).
properties
IUPAC Name |
3,3-dimethyl-1-(5-methylfuran-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c1-8-5-6-10(13-8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEDQHHTWVYDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




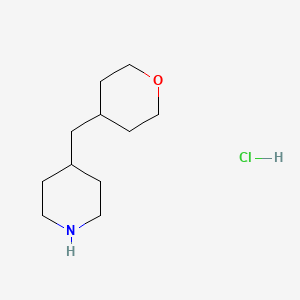
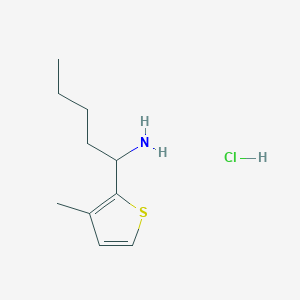
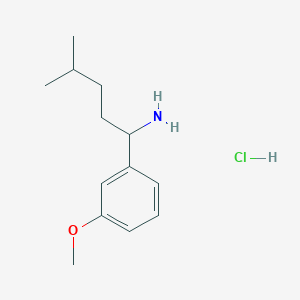
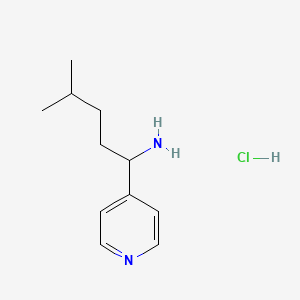
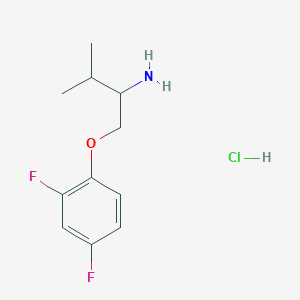
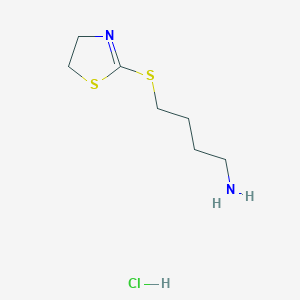
![3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432880.png)
